molecular formula C19H20N4O2 B3132482 (S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate CAS No. 369648-61-3

(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate

Cat. No.: B3132482
CAS No.: 369648-61-3
M. Wt: 336.4 g/mol
InChI Key: GBULTAVXJRJYDK-KRWDZBQOSA-N
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Description

(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a naphthyridine moiety, which is a bicyclic structure containing nitrogen atoms, making it a valuable scaffold in drug design and development.

Mechanism of Action

Target of Action

The primary target of this compound, also known as Zaurategrast , is the vascular cell adhesion molecule 1 (VCAM-1) . VCAM-1 plays a crucial role in the adhesion of immune cells to the vascular endothelium, a key step in the immune response.

Mode of Action

Zaurategrast acts as an antagonist of VCAM-1 binding to α4-integrins . By blocking this interaction, it prevents immune cells from migrating from blood vessels through the vessel walls to reach various inflamed tissues, including the brain . This mechanism is thought to prevent overshooting immune reactions and subsequent tissue damage as seen during uncontrolled immune cell migration .

Biochemical Pathways

The compound affects the immune cell migration pathway . By blocking the interaction between VCAM-1 and α4-integrins, it disrupts the normal process of immune cell adhesion to the vascular endothelium and subsequent migration into tissues . This can help to control immune responses and prevent tissue damage in conditions such as multiple sclerosis .

Pharmacokinetics

The safety, tolerability, and pharmacokinetic profile of Zaurategrast have been evaluated in clinical studies . It was found to be well tolerated at oral doses up to 1000 mg given twice daily for 7 consecutive days . The oral administration resulted in inhibition of VCAM-1 binding which could be maintained throughout a 12‑ or 24‑hour dose interval at well-tolerated doses .

Result of Action

The action of Zaurategrast results in the inhibition of immune cell migration . This can help to control immune responses and prevent tissue damage in conditions such as multiple sclerosis . Development of zaurategrast was discontinued due to discouraging results of a phase ii clinical trial .

Action Environment

The action of Zaurategrast, like many drugs, can be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Amination Reaction: The naphthyridine core is then subjected to an amination reaction with a suitable amine to introduce the amino group.

    Coupling with Phenyl Derivative: The aminated naphthyridine is coupled with a phenyl derivative through a nucleophilic substitution reaction.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate is unique due to its specific structural features and the presence of both an amino and ester group, which confer distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-25-19(24)17(20)11-13-3-5-15(6-4-13)23-18-16-12-21-9-7-14(16)8-10-22-18/h3-10,12,17H,2,11,20H2,1H3,(H,22,23)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBULTAVXJRJYDK-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate
Reactant of Route 2
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate
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(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate
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(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate
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(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate
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(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate

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